molecular formula C7H5BrClFO2S B3047220 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride CAS No. 1356114-17-4

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride

Cat. No.: B3047220
CAS No.: 1356114-17-4
M. Wt: 287.53
InChI Key: VBOASXBUXCVBFH-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactions. The starting material, 4-Bromo-3-fluoro-5-methylbenzene, undergoes sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group without affecting other substituents on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Electrophilic aromatic substitution:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Electrophilic aromatic substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions to introduce additional substituents on the benzene ring.

Major Products Formed

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate ester derivatives: Formed by the reaction with alcohols.

    Sulfonothioate derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry research to modify the pharmacokinetic and pharmacodynamic properties of compounds.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluorobenzenesulfonyl chloride: Lacks the methyl group, resulting in different reactivity and properties.

    4-Bromo-5-methylbenzenesulfonyl chloride: Lacks the fluorine substituent, affecting its chemical behavior.

    3-Fluoro-5-methylbenzenesulfonyl chloride: Lacks the bromine substituent, leading to variations in reactivity.

Uniqueness

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is unique due to the presence of bromine, fluorine, and methyl substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and applications in synthetic chemistry and scientific research.

Properties

IUPAC Name

4-bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-5(13(9,11)12)3-6(10)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOASXBUXCVBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231411
Record name 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356114-17-4
Record name 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356114-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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